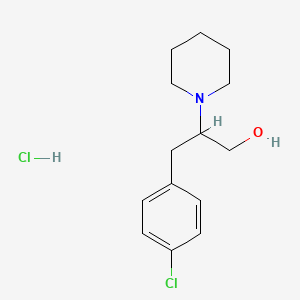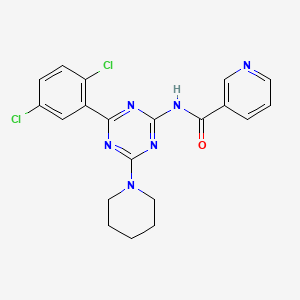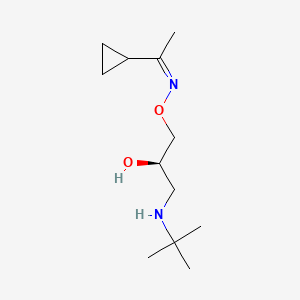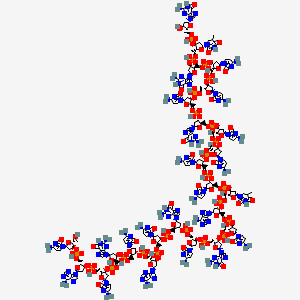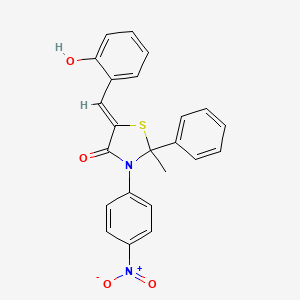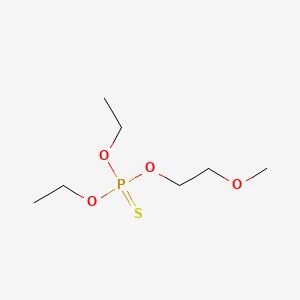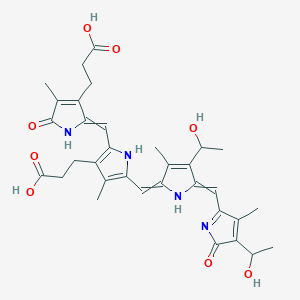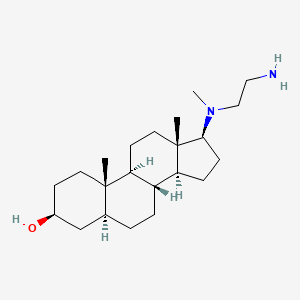
3-beta-Hydroxy-17-beta-(N-methyl-N-aminoethylamino)-5-alpha-androstane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-beta-Hydroxy-17-beta-(N-methyl-N-aminoethylamino)-5-alpha-androstane is a synthetic steroidal compound Steroidal compounds are known for their diverse biological activities and are often used in medicinal chemistry for their therapeutic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-beta-Hydroxy-17-beta-(N-methyl-N-aminoethylamino)-5-alpha-androstane typically involves multi-step organic synthesis. The starting material is often a steroidal precursor, which undergoes various chemical transformations such as hydroxylation, amination, and methylation. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistency in product quality, and implementing cost-effective and environmentally friendly processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-beta-Hydroxy-17-beta-(N-methyl-N-aminoethylamino)-5-alpha-androstane can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate the original hydroxyl groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-beta-Hydroxy-17-beta-(N-methyl-N-aminoethylamino)-5-alpha-androstane involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological effects. The compound may modulate signaling pathways, alter gene expression, or affect cellular metabolism, leading to its observed activities.
Comparación Con Compuestos Similares
Similar Compounds
3-beta-Hydroxy-5-alpha-androstane: Lacks the N-methyl-N-aminoethylamino group, resulting in different biological properties.
17-beta-(N-methyl-N-aminoethylamino)-5-alpha-androstane: Lacks the hydroxyl group at the 3-beta position, affecting its reactivity and interactions.
Uniqueness
3-beta-Hydroxy-17-beta-(N-methyl-N-aminoethylamino)-5-alpha-androstane is unique due to the presence of both the hydroxyl group and the N-methyl-N-aminoethylamino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
126061-67-4 |
|---|---|
Fórmula molecular |
C22H40N2O |
Peso molecular |
348.6 g/mol |
Nombre IUPAC |
(3S,5S,8R,9S,10S,13S,14S,17S)-17-[2-aminoethyl(methyl)amino]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C22H40N2O/c1-21-10-8-16(25)14-15(21)4-5-17-18-6-7-20(24(3)13-12-23)22(18,2)11-9-19(17)21/h15-20,25H,4-14,23H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-,22-/m0/s1 |
Clave InChI |
NDAWUPLIPPNPGL-JOFXYRRGSA-N |
SMILES isomérico |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4N(C)CCN)C)O |
SMILES canónico |
CC12CCC(CC1CCC3C2CCC4(C3CCC4N(C)CCN)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



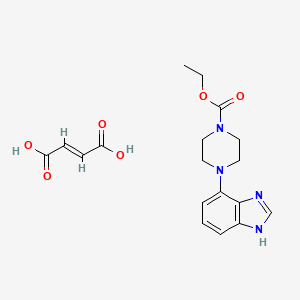
![4-Methyl-5-[4-[(1-methylethyl)thio]phenyl]-3-octyloxazolidin-2-one](/img/structure/B12738162.png)
